molecular formula C10H11ClN4 B1488988 3-Azido-1-(2-chlorobenzyl)azetidine CAS No. 2098078-29-4

3-Azido-1-(2-chlorobenzyl)azetidine

Cat. No.: B1488988
CAS No.: 2098078-29-4
M. Wt: 222.67 g/mol
InChI Key: ISKVTXGRDGYZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(2-chlorobenzyl)azetidine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and chemical biology. It features a strained, four-membered azetidine ring substituted with a highly reactive azido group (-N₃) at the 3-position and a 2-chlorobenzyl group on the ring nitrogen. The strained nature of the azetidine ring is associated with unique reactivity, such as ring-opening under specific redox conditions or mechanical stress . The primary research value of this compound lies in its application in bioorthogonal "click chemistry." The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable 1,2,3-triazole linkages. This makes the compound an invaluable tool for bioconjugation, enabling researchers to label biomolecules, prepare molecular probes, and develop chemical libraries for high-throughput screening . In a biochemical context, the 2-chlorobenzyl group can facilitate interactions with enzymes and proteins through hydrophobic interactions and potential halogen bonding, which may influence protein function and be exploited in inhibitor design . From a synthetic perspective, this azetidine derivative serves as a key precursor for the synthesis of more complex molecules. It can be used to generate 3-aminoazetidine derivatives via reduction of the azide group or serve as a scaffold for constructing fused nitrogen heterocycles, which are common motifs in pharmaceutical agents . The compound must be handled with care, and appropriate safety protocols should be followed. This compound is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-azido-1-[(2-chlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKVTXGRDGYZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(2-chlorobenzyl)azetidine typically involves the reaction of 2-chlorobenzyl chloride with azide ions under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(2-chlorobenzyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted azetidines.

Scientific Research Applications

3-Azido-1-(2-chlorobenzyl)azetidine has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound in drug discovery.

  • Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Azido-1-(2-chlorobenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, is known to participate in click chemistry reactions, which are highly efficient and selective. This property makes the compound valuable in various biological and chemical applications.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Fluorine : The 2-chlorobenzyl group (in the target compound) shows comparable anti-HIV activity to propyl (11c) but superior to unsubstituted benzyl (11d) . Fluorine at the 2-position (11g) improves inhibition but reduces cell viability, suggesting a trade-off between potency and toxicity.
  • Substituent Position : Para-substituted fluorine (11h) marginally enhances activity over ortho-fluorine (11g), indicating steric or electronic influences.

Molecular and Physicochemical Comparisons

The molecular mass and substituent bulk influence solubility and reactivity:

Compound Molecular Formula Average Mass (g/mol) Key Features
3-Azido-1-(2-chlorobenzyl)azetidine C₁₀H₁₀ClN₄ 227.66 High ring strain, photoactive azide
3-Azido-1-(3,4-dichlorobenzyl)azetidine C₁₀H₁₀Cl₂N₄ 257.12 Increased lipophilicity, dual Cl
Azetidin-2-one derivatives (e.g., 6a-c) Variable ~200–250 Ketone-containing, lower reactivity

Structural Insights :

  • Azido Group Reactivity : The azide moiety enables click chemistry applications, contrasting with aziridine derivatives (three-membered rings), which prioritize electrophilic reactivity .

Photochemical Behavior

Quantum-chemical studies on azetidine derivatives highlight redox-dependent ring-opening dynamics:

  • Oxidation : Lowers the energy barrier for ring opening, favoring the cis-isomer in DNA repair models .
  • Reduction : One-electron reduction accelerates ring scission, a trait shared with cyclobutane pyrimidine dimers (CPDs) in UV-damaged DNA .

Comparison with AZT (Azidothymidine) : While both compounds contain azido groups, AZT (a thymidine analog) inhibits HIV reverse transcriptase via chain termination, whereas 3-azido-azetidines likely target viral entry or fusion .

Q & A

Q. What are the primary synthetic routes for 3-Azido-1-(2-chlorobenzyl)azetidine?

The synthesis typically involves visible-light-mediated [2+2] photocycloadditions to form the strained azetidine ring, followed by azidation via nucleophilic substitution with sodium azide (NaN₃). Key steps include:

  • Ring formation : Cyclization of amino alcohol precursors under blue LED light (450 nm) to minimize side reactions.
  • Azidation : Substitution at the 3-position using NaN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Chromatography or recrystallization to isolate the product (purity >95%).

Q. How does the azido group influence the compound’s reactivity?

The azido (-N₃) group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and other transformations:

  • Staudinger reaction : Reacts with triphenylphosphine to form iminophosphorane intermediates.
  • Huisgen cycloaddition : Forms triazoles with terminal alkynes (critical for bioconjugation).
  • Schmidt reaction : Converts to amines under reducing conditions (e.g., H₂/Pd) .
    Methodological note: Monitor reaction progress via FT-IR (azide peak at ~2100 cm⁻¹) .

Q. What analytical techniques confirm its structural integrity?

Technique Key Parameters Reference
¹H/¹³C NMR δ 3.8–4.2 ppm (azetidine CH₂), δ 7.2–7.6 ppm (aromatic protons)
X-ray diffraction Bond angles: C-N-C ~90° (ring strain)
Mass spectrometry [M+H]⁺ m/z = 235.1 (C₁₀H₁₁ClN₄⁺)

Q. How stable is the compound under varying conditions?

  • Thermal stability : Decomposes at >150°C (TGA data) with exothermic peaks observed via DSC .
  • Photostability : Degrades under UV light (λ <300 nm); store in amber vials .
  • Hydrolytic stability : Susceptible to ring-opening in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. What reaction mechanisms govern the azido group’s transformations?

  • Click chemistry : Cu(I)-catalyzed [3+2] cycloaddition follows a stepwise mechanism involving metallocycle intermediates. Kinetic studies show a rate constant of ~0.5 M⁻¹s⁻¹ at 25°C .
  • Reduction pathways : Catalytic hydrogenation (H₂/Pd-C) reduces -N₃ to -NH₂ via a radical intermediate, confirmed by ESR spectroscopy .
  • Contradictions : Conflicting reports on regioselectivity in Huisgen reactions; solvent polarity (e.g., DMSO vs. THF) modulates outcomes .

Q. How do substituents on the benzyl group affect structure-activity relationships (SAR)?

Substituent Position Impact on Bioactivity Reference
2-Cl BenzylEnhanced binding to cytochrome P450 enzymes (IC₅₀ = 12 μM)
4-OCH₃ BenzylReduced metabolic stability (t₁/₂ = 30 min)
3,4-Cl₂ BenzylIncreased cytotoxicity (HeLa cells, EC₅₀ = 8 μM)

Q. What are the decomposition pathways under thermal/photolytic stress?

  • Thermolysis : Generates NH₃ and nitrogen radicals (trapped via EPR), leading to ring-opened byproducts (e.g., acrylonitrile derivatives) .
  • Photolysis : Forms aziridine intermediates (λmax = 254 nm) followed by rearrangement to imines .
  • Mitigation : Add radical scavengers (e.g., BHT) during storage .

Q. What handling protocols are recommended for safe laboratory use?

  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (due to flammability) .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acids (risk of explosive HN₃ release) .
  • Waste disposal : Neutralize azides with NaNO₂/HCl before aqueous disposal .

Q. Methodological Notes for Contradictions

  • Conflicting SAR data : Use isosteric replacements (e.g., -CF₃ vs. -Cl) to isolate electronic vs. steric effects .
  • Analytical discrepancies : Cross-validate NMR assignments with COSY/HSQC to resolve peak overlaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(2-chlorobenzyl)azetidine
Reactant of Route 2
3-Azido-1-(2-chlorobenzyl)azetidine

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